molecular formula C14H20O4 B073285 Dimethyl 1,3-adamantanedicarboxylate CAS No. 1459-95-6

Dimethyl 1,3-adamantanedicarboxylate

Cat. No. B073285
CAS RN: 1459-95-6
M. Wt: 252.31 g/mol
InChI Key: YXMDGBXGJKYMQL-UHFFFAOYSA-N
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Description

Dimethyl 1,3-adamantanedicarboxylate, also known as DMADC, is a chemical compound with the molecular formula C14H20O4 . It has a molecular weight of 252.31 .


Molecular Structure Analysis

The molecular structure of Dimethyl 1,3-adamantanedicarboxylate consists of an adamantane core, which is a type of diamondoid, with two carboxylate groups attached . The SMILES string representation of the molecule is COC(=O)[C@]12CC3CC(C1)CC@@(C2)C(=O)OC .


Physical And Chemical Properties Analysis

Dimethyl 1,3-adamantanedicarboxylate is a solid compound with a melting point of 60-61 °C . Its molecular weight is 252.31 .

Scientific Research Applications

Medicinal Chemistry

Adamantane derivatives, including dimethyl adamantane-1,3-dicarboxylate, have diverse applications in the field of medicinal chemistry . Their unique structural, biological, and stimulus-responsive properties make them valuable in the development of new drugs .

Catalyst Development

Adamantane derivatives are also used in catalyst development . Their unique stability and reactivity compared to simple hydrocarbon derivatives make them suitable for use in various catalytic processes .

Nanomaterials

The unique properties of adamantane derivatives are utilized in the development of nanomaterials . Their structural characteristics can contribute to the creation of materials with novel properties at the nanoscale .

Synthesis of Substituted Adamantanes and Diamondoids

Dimethyl adamantane-1,3-dicarboxylate is used in the synthesis of substituted adamantanes and diamondoids . These compounds are frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives .

Coordination Polymers

Dimethyl adamantane-1,3-dicarboxylate has been used in the synthesis of coordination polymers . These polymers have potential applications in various fields, including catalysis, drug delivery, gas storage, sensing, and magnetism .

Anticancer Drug Development

A recent study has reported the synthesis of potent (non)halogenated aminobenzoquinones based on the structural modification of NSC 663284 . These compounds showed promising anticancer activities, particularly against leukemia cell lines .

properties

IUPAC Name

dimethyl adamantane-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O4/c1-17-11(15)13-4-9-3-10(5-13)7-14(6-9,8-13)12(16)18-2/h9-10H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXMDGBXGJKYMQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CC3CC(C1)CC(C3)(C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70327115
Record name Dimethyl 1,3-adamantanedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70327115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1459-95-6
Record name Dimethyl 1,3-adamantanedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1459-95-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dimethyl 1,3-adamantanedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70327115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

In an atmosphere of nitrogen, 10 mmole of 1,3-dicarboxyadamantane obtained by the method of Example 64 was dissolved in 10 ml of DMF. To the mixture, 30 mmole of thionyl chloride was added dropwise over 30 minutes and the mixture was heated to begin to reflux around the conclusion of addition. After refluxing for 2 hours, the mixture was cooled. To the mixture, 40 mmole of triethylamine was added followed by 22 mmole of methanol over 30 minutes while retaining the temperature of the mixture at 10° C. or less, and then stirred for more 2 hours. As a result, the conversion of 1, 3-dicarboxyadamantane was 99%, and 1,3-bis(methoxycarbonyl)adamantane (yield 95%) was formed.
Quantity
30 mmol
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Reaction Step One
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40 mmol
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22 mmol
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10 mL
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Synthesis routes and methods II

Procedure details

In the presence of an acid catalyst (p-toluenesulfonic acid), 1,3-dicarboxyadamantane obtained in Example 2 was allowed to react with an excess amount of methanol to give 1,3-dimethoxycarbonyladamantane.
Quantity
0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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